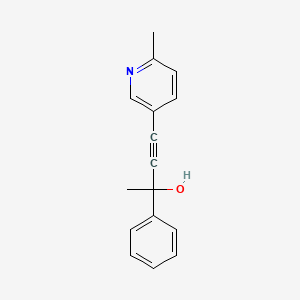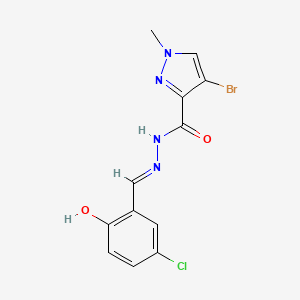
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Mécanisme D'action
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This results in the activation of downstream signaling pathways, leading to cellular proliferation, differentiation, and survival. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has also been shown to inhibit the insulin signaling pathway, which could potentially be useful in the treatment of type 2 diabetes. Additionally, 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol in lab experiments is its high potency and specificity for PTPs. This allows researchers to study the effects of PTP inhibition on various cellular signaling pathways and biological processes. However, one limitation of using 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol is its potential toxicity, which could limit its use in vivo.
Orientations Futures
There are several future directions for research on 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol, including its potential use in combination therapy with other anticancer agents, its effects on other cellular signaling pathways, and its potential use in the treatment of other diseases such as type 2 diabetes and inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol in vivo, as well as its potential for clinical use.
Méthodes De Synthèse
The synthesis of 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol involves several steps, including the reaction of 2-bromo-4-methylpyridine with phenylacetylene, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with p-toluenesulfonic acid to yield 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol. This synthesis method has been optimized for high yield and purity, making 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol readily available for scientific research.
Applications De Recherche Scientifique
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been extensively studied for its potential use in scientific research, particularly in the field of cancer biology. PTPs are known to play a crucial role in regulating cell growth and differentiation, and their dysregulation has been linked to the development of various types of cancer. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to inhibit the activity of several PTPs, including PTP1B and SHP2, which are known to be overexpressed in many types of cancer.
Propriétés
IUPAC Name |
4-(6-methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-8-9-14(12-17-13)10-11-16(2,18)15-6-4-3-5-7-15/h3-9,12,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAQMHTKLWJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#CC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)

![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)

![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)

![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)